molecular formula C24H18ClNO3 B2453453 3-(4-chlorobenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one CAS No. 866809-52-1

3-(4-chlorobenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one

Cat. No. B2453453
CAS RN: 866809-52-1
M. Wt: 403.86
InChI Key: SLWYQGBBHQMJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It is commonly referred to as CQ1 and is used in scientific research for its potential therapeutic applications.

Scientific Research Applications

CQ1 has been found to have potential therapeutic applications in various scientific research fields. It has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. CQ1 has also been found to have anti-inflammatory properties and can reduce the production of cytokines in the body. Additionally, CQ1 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of CQ1 is not fully understood, but it is believed to work by inhibiting certain enzymes in the body that are involved in cancer cell growth and inflammation. CQ1 has also been found to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
CQ1 has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in cancer cell growth and inflammation. CQ1 has also been found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using CQ1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This allows for consistent and reproducible results in lab experiments. However, one limitation of using CQ1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of CQ1. One direction is to further investigate its potential therapeutic applications in cancer treatment, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, the synthesis of CQ1 could be further optimized to improve its yield and purity.

Synthesis Methods

The synthesis of CQ1 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with 2-chlorobenzoyl chloride to form 4-methoxybenzyl 2-chlorobenzoate. This intermediate is then reacted with 2-aminobenzophenone to form CQ1. The synthesis of CQ1 has been optimized to achieve high yields and purity.

properties

IUPAC Name

3-(4-chlorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c1-29-19-12-6-16(7-13-19)14-26-15-21(23(27)17-8-10-18(25)11-9-17)24(28)20-4-2-3-5-22(20)26/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWYQGBBHQMJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.